molecular formula C9H10O2S B2622141 2-(Methylsulfanyl)-2-phenylacetic acid CAS No. 55843-16-8

2-(Methylsulfanyl)-2-phenylacetic acid

Cat. No.: B2622141
CAS No.: 55843-16-8
M. Wt: 182.24
InChI Key: XEPIKYPNVRIQJA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-2-phenylacetic acid is an organic compound characterized by the presence of a phenyl group attached to an acetic acid moiety, with a methylsulfanyl group substituting one of the hydrogen atoms on the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-2-phenylacetic acid typically involves the introduction of a methylsulfanyl group to a phenylacetic acid derivative. One common method includes the reaction of phenylacetic acid with methylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-2-phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-2-phenylacetic acid involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

    2-(Methylsulfanyl)acetic acid: Lacks the phenyl group, leading to distinct chemical properties and uses.

    2-Phenylacetic acid: Similar structure but without the methylsulfanyl group, affecting its chemical behavior and applications.

Uniqueness

2-(Methylsulfanyl)-2-phenylacetic acid is unique due to the presence of both a phenyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-methylsulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIKYPNVRIQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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